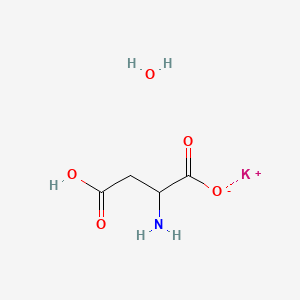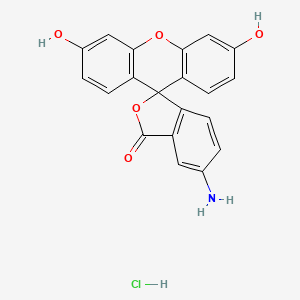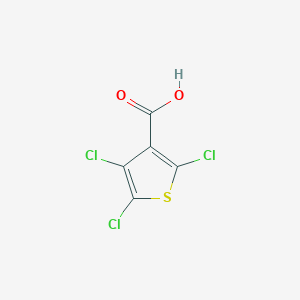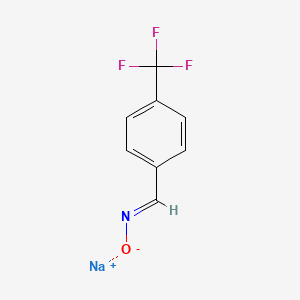
p-Trifluoromethyl benzaldoxime sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Trifluoromethyl benzaldoxime sodium salt is an organic compound that features a trifluoromethyl group attached to a benzaldoxime moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Trifluoromethyl benzaldoxime sodium salt typically involves the reaction of p-Trifluoromethyl benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the sodium salt form. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
p-Trifluoromethyl benzaldoxime sodium salt can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Reagents like sodium trifluoromethanesulfinate in the presence of oxidizing agents.
Major Products Formed
Oxidation: Formation of p-Trifluoromethyl benzonitrile.
Reduction: Formation of p-Trifluoromethyl benzylamine.
Substitution: Formation of various substituted benzaldoxime derivatives.
Wissenschaftliche Forschungsanwendungen
p-Trifluoromethyl benzaldoxime sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty materials.
Wirkmechanismus
The mechanism of action of p-Trifluoromethyl benzaldoxime sodium salt involves its interaction with specific molecular targets, often through the formation of covalent bonds or coordination complexes. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The oxime group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Trifluoromethyl benzaldehyde: Shares the trifluoromethyl group but lacks the oxime functionality.
Benzaldoxime: Contains the oxime group but lacks the trifluoromethyl group.
p-Trifluoromethyl benzonitrile: An oxidation product of p-Trifluoromethyl benzaldoxime.
Uniqueness
p-Trifluoromethyl benzaldoxime sodium salt is unique due to the presence of both the trifluoromethyl and oxime groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
73664-63-8 |
|---|---|
Molekularformel |
C8H5F3NNaO |
Molekulargewicht |
211.12 g/mol |
IUPAC-Name |
sodium;(E)-N-oxido-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C8H6F3NO.Na/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;/q;+1/p-1/b12-5+; |
InChI-Schlüssel |
VIWVOMKLCNYCIS-NKPNRJPBSA-M |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/[O-])C(F)(F)F.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C=N[O-])C(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


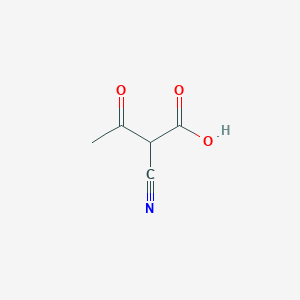
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)

![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
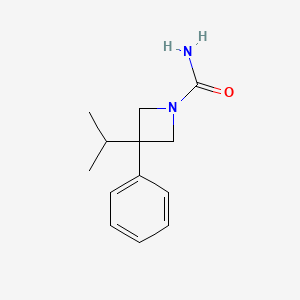
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
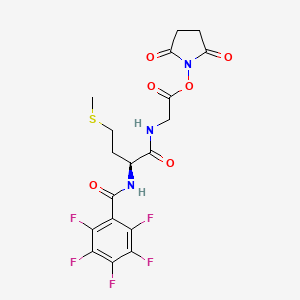
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
